[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.: 1311278-91-7
VCID: VC2710639
InChI: InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
SMILES: CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

CAS No.: 1311278-91-7

Cat. No.: VC2710639

Molecular Formula: C14H14F3N3

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine - 1311278-91-7

CAS No. 1311278-91-7
Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
IUPAC Name 3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Standard InChI Key RRSLCHDVXUYGRD-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
Canonical SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N

Chemical Identity and Structural Characteristics

Basic Identification Data

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a structurally complex heterocyclic compound with important identifying characteristics. It is registered with CAS number 1311278-91-7 and possesses the molecular formula C14H14F3N3 . The compound has a molecular weight of 281.28 g/mol as determined by standard calculation methods . According to IUPAC nomenclature, the compound is formally designated as 3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, which precisely describes its structural composition . The compound is primarily used for research purposes in various fields including medicinal chemistry and pharmaceutical development.

Table 1. Basic Identification Parameters of [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

ParameterValueReference
CAS Number1311278-91-7
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
IUPAC Name3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
InChIInChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
InChIKeyRRSLCHDVXUYGRD-UHFFFAOYSA-N

Structural Features and Molecular Architecture

The molecular architecture of [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine features several distinctive structural elements that contribute to its chemical behavior and potential biological activities. The compound contains a pyridine ring that is substituted at the 2-position with a dimethylamino group, at the 3-position with a 2-aminophenyl moiety, and at the 5-position with a trifluoromethyl group . This unique arrangement of substituents creates a molecule with multiple potential interaction sites for biological targets. The presence of the trifluoromethyl group is particularly significant as it is known to enhance lipophilicity and metabolic stability in drug-like molecules, while also potentially influencing binding affinity to target proteins. The 2-aminophenyl group introduces both potential hydrogen bond donor capabilities and possibilities for further functionalization in derivative synthesis.

The structural configuration of this compound provides it with both hydrophilic and hydrophobic regions, suggesting potential advantages for membrane permeability and target binding. The dimethylamino group at the 2-position of the pyridine ring can function as a hydrogen bond acceptor while potentially contributing to the compound's basicity and its distribution in biological systems . The ortho-positioned amino group on the phenyl ring introduces additional complexity to the three-dimensional structure and offers opportunities for intramolecular hydrogen bonding, which may stabilize particular conformations of the molecule. These structural features collectively contribute to the compound's potential utility in medicinal chemistry applications.

Physical and Chemical Properties

PropertyValueReference
XLogP3-AA3.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass281.11398195 Da
Purity (Commercial)≥97%

Chemical Reactivity and Stability

The chemical reactivity of [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is primarily determined by its functional groups and electronic structure. The primary aromatic amine group (-NH2) on the phenyl ring represents a key reactive site, capable of participating in various reactions including nucleophilic substitutions, acylations, and condensation reactions. This reactivity makes the compound a valuable building block for the synthesis of more complex structures and potential pharmaceutical intermediates. The dimethylamino group at the 2-position of the pyridine ring contributes to the compound's basicity and nucleophilicity, providing additional opportunities for chemical transformations and derivatization.

Structural Analogs and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine1311278-91-7C14H14F3N3281.28Amino group at ortho position
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine1311279-91-0C14H14F3N3281.28Amino group at meta position
[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amineNot specifiedC14H14F3N3281.28Amino group at para position
[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine1311278-38-2C15H15F3N2O296.29Methoxy group instead of amino

Another relevant structural variation is found in compounds that maintain similar core structures but with different substituents on the pyridine ring. For example, 2-Amino-5-(trifluoromethyl)pyridine (CAS: 74784-70-6) represents a simpler analog containing just the aminopyridine core with a trifluoromethyl substituent . The exploration of such structural analogs is fundamental to medicinal chemistry efforts aimed at optimizing lead compounds for specific therapeutic applications. By systematically varying substituents and their positions, researchers can develop comprehensive structure-activity relationships that guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

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